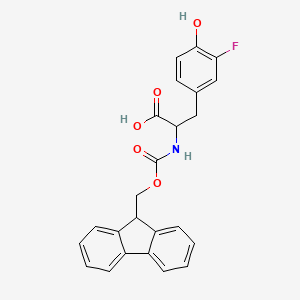

Fmoc-3-fluoro-DL-tyrosine

Description

Significance of Unnatural Amino Acids in Biochemical and Medicinal Chemistry Research

Unnatural amino acids (UAAs) are amino acids not naturally encoded in the genetic makeup of living organisms. Their significance in biochemical and medicinal chemistry stems from their ability to introduce novel chemical and physical properties into peptides and proteins. By strategically incorporating UAAs, researchers can design molecules with enhanced stability, improved target selectivity, and novel functionalities.

In drug discovery, UAAs are crucial building blocks. They can be used to create peptidomimetics, which are compounds that mimic the structure of natural peptides but often have improved pharmacological properties. For instance, natural peptides are often susceptible to degradation by enzymes in the body, which limits their therapeutic potential. Introducing UAAs can make these peptides more resistant to enzymatic breakdown, thereby increasing their stability and bioavailability.

Furthermore, UAAs allow for greater flexibility in protein engineering. By incorporating amino acids with unique side chains, scientists can alter the structure and function of proteins. This can lead to the development of enzymes with enhanced catalytic activity or proteins with novel binding capabilities. The ability to modify proteins in such a precise manner opens up new avenues for creating therapeutics, diagnostic tools, and biomaterials.

Role of Fluorine in Amino Acid and Peptide Design

Key effects of fluorination in amino acid and peptide design include:

Enhanced Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation. This can lead to a longer circulation time for peptide-based drugs in the body.

Modulation of Physicochemical Properties: Fluorination can influence a molecule's hydrophobicity, acidity (pKa), and conformational preferences. These changes can affect how a peptide folds and interacts with its biological target. For example, replacing hydrogen with fluorine can alter the electronic properties of an aromatic ring, influencing interactions within a protein's binding pocket. frontiersin.org

Improved Binding Affinity: The introduction of fluorine can lead to more potent interactions with biological targets. This is because the polar C-F bond can participate in favorable dipolar interactions and sometimes hydrogen bonding, enhancing the binding affinity of a peptide to its receptor. frontiersin.org

Conformational Control: Fluorine atoms can be used to control the three-dimensional structure of peptides. By introducing specific fluorine substitutions, researchers can favor certain secondary structures, such as α-helices or β-sheets, which can be critical for biological activity.

The strategic placement of fluorine can therefore be a powerful tool to fine-tune the properties of amino acids and peptides for specific biomedical applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQUEERXNCSBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Considerations for Fmoc 3 Fluoro Dl Tyrosine

Strategies for the Preparation of Fmoc-3-fluoro-DL-tyrosine

The preparation of fluorinated tyrosine derivatives can be achieved through several synthetic strategies, each with its own advantages and challenges. These methods range from biocatalytic approaches to direct chemical fluorination.

Chemoenzymatic Synthetic Routes for Fluorinated Tyrosine Derivatives

Chemoenzymatic methods offer a powerful approach for the synthesis of fluorinated amino acids, often providing high selectivity under mild conditions. One notable strategy involves the use of tyrosine phenol-lyase (TPL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. TPL, particularly from thermophilic organisms like Citrobacter freundii, demonstrates a broad substrate scope and can catalyze the formation of tyrosine analogs from substituted phenols. nih.gov This enzymatic reaction combines a substituted phenol (B47542), pyruvate, and ammonia (B1221849) to produce the corresponding L-tyrosine derivative. nih.gov For the synthesis of 3-fluoro-L-tyrosine, 3-fluorophenol (B1196323) would serve as the starting phenol substrate. This biocatalytic approach is advantageous for its potential cost-effectiveness and stereoselectivity, yielding the L-enantiomer. nih.gov

Another chemoenzymatic strategy involves the use of fluorinase enzymes, which are capable of catalyzing the formation of carbon-fluorine bonds. researchgate.net While direct enzymatic fluorination of tyrosine is an area of ongoing research, these enzymes highlight the potential of biocatalysis in generating fluorinated organic molecules. researchgate.net

Electrophilic Fluorination Approaches for Tyrosine Derivatives

Direct electrophilic fluorination is a more conventional and widely used method for introducing fluorine onto an aromatic ring. researchgate.net This approach utilizes reagents that act as an electrophilic source of fluorine ("F+").

Several N-F class electrophilic fluorinating reagents have been developed and are commercially available, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). researchgate.netmdpi.com These reagents have revolutionized the synthesis of fluorinated compounds. researchgate.net The reaction with L-tyrosine using Selectfluor has been shown to achieve monofluorination of the electron-rich aromatic ring while maintaining the stereochemical integrity of the amino acid. researchgate.netresearchgate.net The hydroxyl group of the tyrosine side chain directs the electrophilic substitution primarily to the ortho position, yielding 3-fluorotyrosine. nih.gov

The choice of solvent and reaction conditions can significantly influence the regioselectivity of the fluorination. For instance, the fluorination of tyrosine with [¹⁸F]F₂ in hydrogen fluoride (B91410) can yield 3-[¹⁸F]fluorotyrosine exclusively, while using [¹⁸F]acetyl hypofluorite (B1221730) can result in a mixture of 2- and 3-fluorotyrosine. nih.gov

Table 1: Comparison of Electrophilic Fluorinating Reagents for Tyrosine Derivatives

| Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, non-toxic, and effective for monofluorination of electron-rich aromatics. researchgate.net | researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Stable and applicable for both mono- and difluorination reactions. mdpi.com | mdpi.commdpi.com |

| Acetyl Hypofluorite | AcOF | Can be used for efficient, regiospecific fluorination of tyrosine-containing peptides. nih.gov | nih.gov |

| Elemental Fluorine | F₂ | Highly reactive; regioselectivity is highly dependent on the solvent and substrate protection. nih.govnih.govacs.org | nih.gov |

Metal-Catalyzed and Photocatalytic Fluorination in Related Amino Acid Systems

Recent advancements in synthetic chemistry have introduced metal-catalyzed and photocatalytic methods for C-H fluorination, offering new pathways to fluorinated amino acids. numberanalytics.comrsc.org

Transition metal catalysis, particularly with palladium (Pd), has been employed for the direct fluorination of C(sp³)–H bonds in α-amino acid derivatives. nih.govresearchgate.net These methods often utilize a directing group to achieve site- and diastereoselectivity. nih.govresearchgate.net For example, a Pd(II)-catalyzed fluorination of β-methylene C(sp³)–H bonds has been developed, providing access to β-fluorinated α-amino acids. nih.govresearchgate.net While this has been demonstrated for aliphatic amino acids, the principles could potentially be adapted for the synthesis of fluorinated aromatic amino acids. Copper-catalyzed radiofluorination has also emerged as a powerful strategy for labeling aromatic amino acids with fluorine-18. nih.gov

Photocatalytic fluorination represents another modern approach. mdpi.com These reactions can proceed under mild conditions using visible light. mdpi.com For instance, a photocatalytic C-H ¹⁸F-fluorination reaction has been developed for the direct synthesis of ¹⁸F-fluorinated amino acids for applications in positron emission tomography (PET) imaging. nih.gov Another method utilizes a decatungstate anion and N-fluorobenzenesulfonimide (NFSI) for the photocatalytic fluorination of unactivated C-H bonds, which has shown excellent functional group tolerance, including the ability to fluorinate unprotected amino acids. brittonsfu.com

Fmoc Protecting Group Chemistry in the Context of Fluorinated Tyrosine Derivatives

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in peptide synthesis due to its base-lability, allowing for orthogonal deprotection strategies. wikipedia.orgaltabioscience.com

Orthogonal Deprotection Strategies

Orthogonality in protecting group strategy is crucial in peptide synthesis to selectively deprotect one functional group while others remain intact. organic-chemistry.org The Fmoc group is stable to acidic conditions, which are typically used to remove side-chain protecting groups like tert-butoxycarbonyl (Boc) and trityl (Trt). altabioscience.combeilstein-journals.org Conversely, the acid-labile side-chain protecting groups are stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal. altabioscience.com This orthogonality is a key advantage of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). beilstein-journals.org

In the context of this compound, the phenolic hydroxyl group does not typically require protection during standard Fmoc-based SPPS, as its pKa is sufficiently high. However, if protection is desired, an acid-labile group would be compatible with the Fmoc strategy. The stability of the C-F bond to the standard reagents used in Fmoc chemistry is a critical consideration. The carbon-fluorine bond is generally very stable and not susceptible to cleavage under the basic conditions of Fmoc removal or the acidic conditions of final deprotection.

Novel deprotection methods for the Fmoc group, such as hydrogenolysis under neutral conditions, have also been developed, further expanding the versatility and orthogonality of this protecting group. researchgate.net

Considerations for Fmoc Cleavage Byproducts

The deprotection of the Fmoc group proceeds via a β-elimination mechanism in the presence of a base, such as piperidine, to liberate the free amine. altabioscience.com This reaction generates a reactive byproduct, dibenzofulvene (DBF). wikipedia.orgaltabioscience.com

Dibenzofulvene is an electrophile and can undergo a Michael-type addition with the newly deprotected amine, leading to the formation of a stable dibenzofulvene-piperidine adduct. altabioscience.comresearchgate.net This adduct is typically washed away during the synthesis cycles. However, incomplete removal of the DBF or its adducts can lead to side reactions. google.comgoogle.com

To mitigate potential side reactions from DBF, scavengers are often employed. While piperidine itself acts as a scavenger, in solution-phase synthesis or in cases where the piperidine adduct is problematic, other scavengers can be added. chimia.ch For instance, 1-octanethiol (B94742) has been used as an efficient scavenger for dibenzofulvene. researchgate.net In solid-phase synthesis, the excess piperidine and the DBF-piperidine adduct are generally removed effectively during the washing steps. altabioscience.com

Table 2: Common Scavengers in Peptide Synthesis

| Scavenger | Purpose | Reference |

|---|---|---|

| Piperidine | Acts as both the deprotecting agent and a scavenger for dibenzofulvene. | wikipedia.orgaltabioscience.com |

| Triisopropylsilane (TIS) | Scavenges carbocations generated during acid-mediated cleavage. | biotage.com |

| Water | Acts as a scavenger for carbocations. | biotage.com |

| 1,2-Ethanedithiol (EDT) | A good scavenger for t-butyl cations and helps prevent oxidation of tryptophan and reduction of cysteine trityl groups. sigmaaldrich.com | biotage.comsigmaaldrich.com |

| 3,6-Dioxa-1,8-octanedithiol (DODT) | A less malodorous alternative to other thiol-based scavengers. nih.gov | nih.gov |

Table of Compounds

Stereochemical Control in the Synthesis of Fluorinated Tyrosine Derivatives

The synthesis of single-enantiomer fluorinated tyrosine derivatives is a critical aspect of their application in various scientific fields, including peptide chemistry and protein engineering. beilstein-journals.orgnih.gov Achieving stereochemical control is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. wikipedia.org A variety of methods have been developed to obtain enantiomerically pure or enriched fluorinated amino acids, including those structurally related to tyrosine. These strategies can be broadly categorized into enzymatic methods, the use of chiral auxiliaries, and asymmetric catalysis. nih.gov

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and highly selective route to chiral fluorinated amino acids. nih.gov Enzymes such as ω-transaminases (ω-TAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com For instance, ω-transaminase has been utilized in the reductive amination of 3-fluoropyruvate to produce (R)-3-fluoroalanine with high enantiopurity. nih.gov While not a direct synthesis of 3-fluorotyrosine, this demonstrates the potential of enzymatic systems for creating fluorinated amino acid precursors. The global incorporation of 3-fluorotyrosine into ω-transaminase from Vibrio fluvialis has been shown to enhance the enzyme's stability without altering its high enantioselectivity in converting acetophenone (B1666503) to (S)-1-phenylethylamine (ee >99%). mdpi.com

Another enzymatic strategy involves the kinetic resolution of racemic mixtures. Lipases are commonly employed for this purpose. For example, lipase (B570770) PSIM from Burkholderia cepacia has been used for the efficient kinetic resolution of racemic β-fluorophenyl-substituted β-amino acid esters via hydrolysis, yielding both the unreacted (R)-ester and the (S)-acid product with excellent enantiomeric excess (≥99%). mdpi.com Similarly, amidases, such as the one from Mycobacterium neoaurum, have been effective in resolving fluorinated α,α-disubstituted-α-amino acid amides. chimia.ch These enzymatic resolution techniques provide access to both enantiomers of a fluorinated amino acid from a racemic starting material.

Chiral Auxiliaries and Metal Complexes

The use of chiral auxiliaries is a well-established method for stereocontrolled synthesis. wikipedia.org This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A prominent example of this strategy is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand, often derived from proline. nih.govresearchgate.netresearchgate.net This methodology allows for the asymmetric synthesis of a wide array of α-amino acids, including fluorinated analogs. beilstein-journals.orgresearchgate.net The general process involves the alkylation of a Ni(II) complex of a glycine Schiff base with a suitable electrophile. The chiral ligand on the nickel complex controls the facial selectivity of the enolate alkylation, leading to a high degree of stereoselectivity. For example, this method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity (>94% ee). researchgate.net The reaction of the Ni(II) complex with fluorinated alkyl halides, followed by hydrolysis of the complex, yields the desired enantiomerically enriched fluorinated amino acid. beilstein-journals.org For instance, fluorinated analogs of phenylalanine have been synthesized with enantiomeric excesses greater than 99% ee. beilstein-journals.org

Asymmetric Catalysis

Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. wikipedia.org This approach has been applied to the synthesis of fluorinated amino acids through various transformations.

Electrophilic fluorination using a chiral catalyst or reagent can introduce fluorine with stereocontrol. For example, the diastereoselective α-fluorination of trans-Fox amides (derived from (R)-phenylglycinol) with N-fluorobenzenesulfonimide (NFSI) proceeds with excellent diastereoselectivity. academie-sciences.fr

Asymmetric hydrogenation of prochiral precursors, such as dehydroamino acids, is another powerful technique. chimia.ch Transition metal catalysts, typically complexes of rhodium or iridium with chiral phosphine (B1218219) ligands, are often used to achieve high enantioselectivities. nih.gov While specific examples for 3-fluorotyrosine precursors are less common, the principle is broadly applicable to fluorinated dehydroamino acid derivatives.

The table below summarizes various methods used for the stereocontrolled synthesis of fluorinated amino acids, highlighting the diversity of approaches available to control chirality.

Table 1: Methodologies for Stereochemical Control in Fluorinated Amino Acid Synthesis

| Method | Substrate Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Glycine Schiff Base-Ni(II) Complex | Chiral Proline-derived Ligand | Fluorinated Phenylalanine Analogs | >99% ee | beilstein-journals.orgresearchgate.net |

| Enzymatic Resolution | Racemic β-fluorophenyl β-amino esters | Lipase PSIM (Burkholderia cepacia) | (R)-ester and (S)-acid | ≥99% ee | mdpi.com |

| Enzymatic Reductive Amination | 3-Fluoropyruvate | ω-Transaminase | (R)-3-Fluoroalanine | High ee | nih.gov |

| Diastereoselective Fluorination | trans-Fox Amides | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoro Amides | >99% de | academie-sciences.fr |

Incorporation of Fmoc 3 Fluoro Dl Tyrosine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-3-fluoro-DL-tyrosine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amine is the most common strategy due to its mild, base-labile cleavage conditions, which are compatible with a wide range of amino acid side chains, including modified ones like 3-fluorotyrosine.

The efficient incorporation of any amino acid derivative in SPPS depends on the optimization of the coupling reaction, which forms the peptide bond between the C-terminus of the incoming amino acid and the N-terminus of the growing peptide chain on the resin. While this compound can often be incorporated using standard coupling protocols, its efficiency can be sequence-dependent and may require fine-tuning.

Standard coupling reagents used in Fmoc-SPPS are broadly effective for fluorinated amino acids. These activators convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), typically used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. More advanced coupling reagents are the aminium-based salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Key parameters for optimization include reaction time, solvent, and the equivalents of reagents used. Longer coupling times or "double coupling," where the coupling step is repeated, can be employed to ensure complete reaction, especially if the preceding amino acid is sterically hindered. The choice of solvent is also critical; while N,N-dimethylformamide (DMF) is standard, other solvents like N-methyl-2-pyrrolidone (NMP) or mixtures containing dimethyl sulfoxide (B87167) (DMSO) can improve resin swelling and peptide chain solvation, thereby enhancing reaction kinetics.

| Coupling Reagent | Typical Additive | Standard Solvent | Key Optimization Strategies |

|---|---|---|---|

| DIC/DCC | HOBt or Oxyma | DMF, DCM/DMF | Use of additive is crucial to prevent racemization. |

| HBTU/TBTU | Requires base (e.g., DIPEA) | DMF, NMP | Fast reaction times; monitor for side reactions. |

| HATU | Requires base (e.g., DIPEA) | DMF, NMP | Highly efficient, especially for hindered couplings. |

| PyBOP | Requires base (e.g., DIPEA) | DMF, NMP | Good for preventing racemization but can be less reactive than HATU. |

The synthesis of peptides containing modified or hydrophobic amino acids can present several challenges, primarily related to peptide aggregation. As the peptide chain elongates on the solid support, it can adopt secondary structures (like β-sheets) that lead to inter-chain hydrogen bonding. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, resulting in deletion sequences that are difficult to purify away from the target peptide. sigmaaldrich.comchemrxiv.orgpeptide.comnih.gov

Fluorinated amino acids can sometimes increase the hydrophobicity of a peptide, potentially exacerbating aggregation issues. nih.govresearchgate.net Several strategies have been developed to mitigate this problem:

Chaotropic Salts: The addition of salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling or deprotection solutions can disrupt the hydrogen bonding networks that cause aggregation. sigmaaldrich.compeptide.com

Alternative Solvents: Using "magic mixtures" of solvents (e.g., a combination of DCM/DMF/NMP) or adding ethylene (B1197577) carbonate can help to solubilize the growing peptide chain and break up aggregates. sigmaaldrich.com

Elevated Temperatures: Performing coupling and deprotection steps at higher temperatures (e.g., 50-60°C), often facilitated by microwave peptide synthesizers, can provide the energy to overcome kinetic barriers and disrupt secondary structures. researchgate.net

Backbone Protection: The incorporation of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the amide nitrogen of a preceding amino acid can effectively prevent hydrogen bond formation. sigmaaldrich.compeptide.comresearchgate.net

Pseudoproline Dipeptides: Inserting commercially available dipeptides that induce a "kink" in the peptide backbone (pseudoprolines) can disrupt the formation of regular secondary structures that lead to aggregation. sigmaaldrich.com

Another potential issue is aspartimide formation if an aspartic acid residue is present in the sequence, a common side reaction in Fmoc-SPPS catalyzed by the basic conditions of deprotection. chempep.com While not specific to fluorinated residues, it is a critical consideration in any long peptide synthesis. Careful selection of protecting groups for Asp and adjacent residues can minimize this side reaction.

| Strategy | Mechanism of Action | Typical Application |

|---|---|---|

| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonding. | Added to coupling/deprotection solutions. |

| High-Swelling Resins (e.g., TentaGel) | Improves solvation of the peptide chain. | Used as the solid support from the start. |

| Elevated Temperature / Microwave | Provides energy to break secondary structures and accelerate reactions. | Applied during coupling and deprotection cycles. |

| Backbone Protection (Dmb/Hmb) | Sterically blocks amide N-H from forming hydrogen bonds. | Incorporated at strategic points in the sequence. |

| Pseudoproline Dipeptides | Induces a kink in the peptide backbone, disrupting β-sheet formation. | Substituted for Ser-X or Thr-X sequences. |

Residue-Specific Noncanonical Amino Acid Incorporation Techniques

While chemical synthesis is ideal for producing peptides, the synthesis of large proteins is often impractical. For this, biological methods that co-opt the cell's natural protein synthesis machinery are used to incorporate noncanonical amino acids (ncAAs) like 3-fluorotyrosine at specific sites.

Site-selective incorporation of 3-fluorotyrosine into proteins in living cells, such as Escherichia coli, is achieved by expanding the genetic code. This powerful technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism. This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs.

The strategy involves mutating a stop codon, typically the amber stop codon (UAG), to a codon that will encode the ncAA. The orthogonal tRNA is engineered to recognize this UAG codon, and the orthogonal aaRS is evolved to specifically charge this tRNA with the desired ncAA (in this case, 3-fluorotyrosine), which is supplied in the cell culture medium. When the ribosome encounters the UAG codon in the messenger RNA (mRNA) of the target protein, the engineered tRNA delivers 3-fluorotyrosine, resulting in its incorporation at that specific site.

To prevent the endogenous cellular machinery from recognizing and incorporating the fluorinated analog globally, which would be toxic, strategies such as using "photocaged" amino acids have been developed. These amino acids are chemically modified to be unrecognizable by the cell's own synthetases until a protecting group is removed by light. nih.govnih.gov

The central challenge in site-specific incorporation is developing an aaRS that is highly specific for the ncAA and does not cross-react with any of the 20 canonical amino acids. This is achieved through directed evolution of an existing aaRS, often from a different organism (e.g., Methanocaldococcus jannaschii TyrRS) to create a binding pocket that accommodates the new amino acid.

The process involves creating a large library of aaRS mutants and using a selection system to identify variants that can charge the orthogonal tRNA with the ncAA. A positive selection is used where the survival of the host cell depends on the successful incorporation of the ncAA in response to an in-frame amber codon in an essential gene (e.g., chloramphenicol (B1208) acetyltransferase). A negative selection is then performed in the absence of the ncAA to eliminate any synthetases that recognize and incorporate natural amino acids. This iterative process of mutation and selection yields highly specific aaRS variants for ncAAs like 3-fluorotyrosine. researchgate.netuci.edu Evolved aaRSs have been shown to be capable of incorporating not just a single fluorotyrosine analog but sometimes a series of them, exhibiting a degree of polyspecificity. researchgate.net

Protein Fragment Ligation Approaches Utilizing Fluorinated Tyrosine-Containing Segments

For the creation of large, semi-synthetic proteins containing 3-fluorotyrosine at a specific site, chemical ligation techniques provide a powerful bridge between chemical peptide synthesis and recombinant protein expression. These methods allow for the joining of two or more large, unprotected polypeptide fragments.

The most prominent of these techniques is Native Chemical Ligation (NCL) . illinois.edunih.govnih.gov NCL involves the reaction between two peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. The reaction proceeds chemoselectively in aqueous solution at neutral pH to form a native peptide bond at the ligation site.

To incorporate 3-fluorotyrosine using this method, a peptide segment containing the fluorinated residue is first synthesized using the SPPS methods described in section 3.1. This synthetic peptide is designed to have either a C-terminal thioester or an N-terminal cysteine. This fragment is then ligated to a recombinantly expressed protein fragment that has the corresponding reactive partner (N-terminal cysteine or C-terminal thioester).

A related technique, Expressed Protein Ligation (EPL) , is a variation of NCL where one of the fragments, typically the one with the C-terminal thioester, is generated recombinantly using an intein-fusion system. nih.govnih.govpnas.org This allows for the production of large recombinant protein thioesters that can then be ligated to a synthetic peptide containing 3-fluorotyrosine and an N-terminal cysteine. These ligation strategies provide precise control over the location of the fluorinated residue within a large protein, enabling detailed structure-function studies that would be inaccessible by other means. nih.govnih.gov

Applications of Fmoc 3 Fluoro Dl Tyrosine in Protein Engineering and Modulation of Biomolecular Function

Engineering of Peptide and Protein Structure and Stability

The introduction of fluorine into amino acid side chains has emerged as a powerful strategy in protein engineering to enhance the structural integrity and stability of peptides and proteins. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (1.47 Å, similar to that of a hydrogen atom at 1.20 Å), and the stability of the carbon-fluorine bond, allow for subtle yet significant modifications to biomolecular structures.

Influence of Fluorination on Secondary and Supersecondary Protein Structures

The incorporation of fluorinated amino acids can profoundly influence the formation and stability of secondary and supersecondary protein structures. Fluorination of residues within the hydrophobic core of a protein generally enhances stability, a phenomenon often referred to as the "fluoro-stabilization effect". acs.org This effect is attributed to the superhydrophobicity of fluorocarbons, which drives the association of fluorinated moieties and leads to more stable folded structures. nih.gov

Studies have shown that the impact of fluorination is context-dependent, with different effects observed for α-helices and β-sheets. While highly fluorinated amino acids tend to have a lower propensity for forming α-helices compared to their hydrocarbon counterparts, they are well-suited for stabilizing β-sheet structures. acs.org This is thought to be due to steric factors playing a more dominant role than hydrophobicity in determining β-sheet propensity. acs.org

Supersecondary structures, which are assemblies of secondary structure motifs, are also influenced by the incorporation of fluorinated amino acids. The driving forces behind the formation of these higher-order structures, such as hydrophobic interactions and van der Waals forces, can be modulated by fluorination. nih.gov The hydrophobic nature of fluorine and its ability to participate in hydrogen bonding suggest that fluorinated amino acids can be effective in stabilizing these complex folds. nih.gov

Modulation of Hydrophobicity and Conformational Control in Peptides and Proteins

Fluorination provides a precise tool for modulating the hydrophobicity of peptides and proteins, which is a critical determinant of their structure and function. The dense electron cloud surrounding fluorine atoms in fluorocarbons makes them less polarizable, leading to a "superhydrophobic effect" where they tend to segregate from both aqueous and organic environments. nih.gov This property can be harnessed to drive protein folding and self-assembly. nih.gov

The degree of fluorination is a key parameter in peptide engineering, allowing for fine-tuned control over fluorine-specific interactions and, consequently, peptide conformation and self-assembly. rsc.org By strategically placing fluorinated amino acids, researchers can influence intramolecular and intermolecular interactions, leading to the formation of specific secondary and tertiary structures. rsc.orgnih.gov For instance, the introduction of fluorinated proline analogs can influence the cis-trans isomerization of the peptide bond, providing a means of conformational control. acs.orged.ac.uk

| Fluorinated Amino Acid | Effect on Secondary Structure | Influence on Hydrophobicity | Application in Conformational Control |

|---|---|---|---|

| Hexafluoroleucine (Hfl) | Decreased α-helix propensity, increased β-sheet propensity acs.org | Significantly increased nih.gov | Stabilization of β-sheet-rich proteins acs.org |

| Pentafluorophenylalanine (Pff) | Lower α-helix propensity than Phenylalanine acs.org | Increased researchgate.net | Modulation of aromatic-aromatic interactions researchgate.net |

| Fluorinated Prolines | Influences cis-trans amide bond conformation acs.orged.ac.uk | Can be modulated based on fluorine position acs.org | Control of peptide backbone turns and kinks acs.orgljmu.ac.uk |

Functional Characterization of Fluorinated Peptides and Proteins

The functional consequences of incorporating fluorinated amino acids into peptides and proteins are as significant as the structural changes they induce. These modifications can alter enzyme activity, enhance binding to biological targets, and imbue peptides with improved pharmacological properties.

Impact on Enzyme Activity and Substrate Binding Affinity

The introduction of fluorinated amino acids into or near the active site of an enzyme can modulate its catalytic activity and substrate specificity. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for catalysis. nih.gov For example, replacing a key tyrosine residue with 3-fluorotyrosine in the active site of glutathione (B108866) S-transferase has been shown to impact its function. nih.gov

In studies on protein tyrosine phosphatases (PTPs), peptides containing 3,5-difluorotyrosine (B1604624) (F2Y) displayed similar kinetic properties to their corresponding tyrosine-containing counterparts. nih.gov This indicates that F2Y can act as a good functional mimic of tyrosine in terms of binding to the active site of PTPs, while offering resistance to oxidation by tyrosinase. nih.gov In another example, the global substitution of tyrosine residues with m-fluorotyrosine (m-FY) in 1,2-catechol dioxygenase led to a significant reduction in the Km value, indicating higher productive substrate binding, although the kcat was reduced. frontiersin.org

| Peptide | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Ac-DADE(pY)L-NH2 | 10 ± 1 | 1.5 ± 0.1 | 1.5 x 105 |

| Ac-DADE(pF2Y)L-NH2 | 12 ± 2 | 1.2 ± 0.1 | 1.0 x 105 |

Data adapted from relevant research findings on PTP1B substrate specificity.

Investigation of Intermolecular Forces and Target-Binding Enhancement

Fluorination can introduce novel intermolecular interactions that can enhance the binding affinity of peptides and proteins to their targets. nih.gov These interactions can include fluorine-fluorine interactions, dipole-dipole interactions, and the formation of non-canonical hydrogen bonds. researchgate.net The unique electronic properties of the carbon-fluorine bond can also influence electrostatic interactions with binding partners. fu-berlin.de

The strategic placement of fluorine atoms can lead to a more favorable binding entropy by reducing the conformational flexibility of the peptide in its unbound state. rsc.org Furthermore, the increased hydrophobicity of fluorinated residues can strengthen interactions with hydrophobic pockets on target proteins. nih.gov These combined effects can result in significantly enhanced binding affinities, a desirable trait in the development of therapeutic peptides and protein-based drugs. nih.gov

Design of Bioactive Peptides with Enhanced Pharmacological Properties

The incorporation of fluorinated amino acids is a promising strategy for designing bioactive peptides with improved pharmacological profiles. nih.gov A major limitation of peptide therapeutics is their rapid degradation by proteases. cyu.fr Fluorination can enhance proteolytic stability by altering the peptide's conformation, making it a poorer substrate for proteases, or by creating steric hindrance within the enzyme's active site. researchgate.net

Fluorination can also modulate the hydrophobicity of peptides, which can improve their ability to cross cell membranes and enhance their bioavailability. cyu.fr For example, the incorporation of fluorinated amino acids into antimicrobial peptides has been shown to increase their activity against pathogenic bacteria while maintaining low toxicity towards mammalian cells. nih.govmdpi.com Similarly, fluorinated analogs of glucagon-like peptide-1 (GLP-1) have demonstrated enhanced stability and potential for in vivo applications. proquest.com

| Peptide Class | Effect of Fluorination | Example | Reference |

|---|---|---|---|

| Antimicrobial Peptides | Enhanced antimicrobial activity and proteolytic resistance | Fluorinated magainin and buforin analogs | proquest.com |

| Metabolic Peptides | Increased in vitro and in vivo stability | Fluorinated GLP-1 analogs | proquest.com |

| Antifungal Lipopeptides | Production of novel fluorinated counterparts with antifungal properties | Fluorinated iturins and fengycins | nih.gov |

Bioconjugation and Development of Molecular Probes

The introduction of fluorine into tyrosine residues can significantly alter their electronic properties without causing substantial steric hindrance, making fluorinated tyrosine derivatives valuable components of molecular probes. The use of the Fmoc protecting group allows for the site-specific incorporation of 3-fluoro-DL-tyrosine into peptides via solid-phase peptide synthesis (SPPS), a foundational technique for building custom peptide-based tools.

Fmoc-3-fluoro-DL-tyrosine is instrumental in the synthesis of peptide-based probes for diagnostic imaging, particularly Positron Emission Tomography (PET). PET tracers incorporating the radioactive isotope ¹⁸F are widely used in oncology to visualize and characterize tumors. Fluorinated tyrosine derivatives, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) and O-(3-[¹⁸F]Fluoropropyl)-L-tyrosine (FPT), have demonstrated high specificity for malignant tumors. mdpi.comnih.gov This specificity arises from their selective transport into cancer cells by the L-type amino acid transporter (LAT) 1, which is often overexpressed in tumors. mdpi.com

The synthesis of peptide-based PET probes that can target specific cellular receptors with high affinity and specificity often involves the incorporation of these ¹⁸F-labeled tyrosine analogs. rsc.org The process would typically involve the use of an appropriately protected fluorotyrosine building block, such as a precursor to the final ¹⁸F-labeled compound, in an Fmoc-based solid-phase peptide synthesis workflow. nih.gov These peptide probes can be designed to target a wide array of cancer-related biomarkers, offering a modular and versatile platform for developing novel diagnostic agents.

Table 1: Examples of Fluorinated Tyrosine Derivatives in PET Imaging

| Tracer Name | Full Name | Key Feature |

|---|---|---|

| [¹⁸F]FAMT | L-3-[¹⁸F]-fluoro-α-methyl tyrosine | High specificity for malignant tumors via LAT1 transport. mdpi.com |

| ¹⁸F-FET | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine | Accumulates in glioma cells due to increased LAT expression. mdpi.com |

Chemoproteomics aims to study protein function in complex biological systems using small molecule probes. Fluorinated amino acids, including 3-fluorotyrosine, can be incorporated into peptides to create probes for studying protein-protein interactions and identifying enzyme activities. The unique ¹⁹F NMR signal of the fluorine atom provides a sensitive and background-free method for monitoring these interactions.

The synthesis of such probes often relies on the versatility of Fmoc-SPPS. For instance, Fmoc-protected fluorinated tyrosine derivatives can be incorporated into macrocyclic peptides that also contain a reactive electrophile and an alkyne handle for subsequent labeling and analysis. stanford.edu These probes can then be used to covalently modify specific protein targets within the proteome, allowing for their enrichment and identification.

Furthermore, methods have been developed for the site-specific incorporation of fluorotyrosines into proteins in living cells. nih.gov While this specific example uses a photochemically disguised version of fluorotyrosine for genetic encoding, the synthesis of the necessary non-canonical amino acid would likely involve steps where protecting groups, such as Fmoc, are utilized. These engineered proteins, containing a fluorinated tyrosine at a specific position, can serve as powerful tools for studying protein structure and function in their native environment.

Elucidation of Structure-Activity Relationships in Fluorinated Biomolecules

Understanding the relationship between the structure of a biomolecule and its biological activity is fundamental to drug design and protein engineering. The substitution of natural amino acids with their fluorinated counterparts, facilitated by the use of building blocks like this compound, allows for systematic studies of how local changes in electronic properties affect molecular interactions and function.

The incorporation of fluorinated tyrosine analogs into peptides can significantly impact their conformational stability and binding affinity for target proteins. For example, replacing a tyrosine residue with 3,5-difluorotyrosine in peptide substrates for protein tyrosine phosphatases (PTPs) has been shown to yield peptides with similar kinetic properties to their non-fluorinated counterparts, while also being resistant to oxidation by tyrosinase. nih.gov This allows for more reliable screening of PTP substrate specificity in complex biological samples. The synthesis of these modified peptides is readily achieved using standard Fmoc-based solid-phase chemistry. nih.gov

Structure-activity relationship (SAR) studies often involve the systematic replacement of amino acids within a peptide to determine which residues are critical for its function. An "alanine scan," where residues are sequentially replaced by alanine (B10760859), is a common approach. escholarship.org Similarly, the substitution of key tyrosine residues with 3-fluorotyrosine can provide valuable insights into the role of the hydroxyl group's hydrogen-bonding capacity and the aromatic ring's electronic nature in molecular recognition and catalysis. The ease of incorporating this compound into peptides makes it a valuable tool for such detailed SAR investigations.

Table 2: Impact of Fluorotyrosine Substitution on Peptide Properties

| Peptide System | Fluorinated Analog | Observed Effect | Reference |

|---|---|---|---|

| PTP Substrates | 3,5-difluorotyrosine | Similar kinetics to native peptide, resistance to tyrosinase. | nih.gov |

Spectroscopic and Imaging Applications of Fmoc 3 Fluoro Dl Tyrosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein Research

¹⁹F NMR has emerged as a potent technique for investigating the structure, dynamics, and interactions of proteins. nih.gov The incorporation of a fluorinated amino acid, such as 3-fluorotyrosine, provides a sensitive and non-perturbing spectroscopic probe. nih.govnih.gov Key advantages of using the ¹⁹F nucleus include its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), the absence of background signals in biological systems, and a large chemical shift range that is highly sensitive to the local chemical environment. acs.orgucla.edunih.gov

Applications of ¹⁹F NMR for Structural and Dynamic Studies of Fluorinated Proteins

The introduction of 3-fluorotyrosine into a protein allows researchers to monitor structural and conformational changes with high precision. nih.govbenthamscience.com The chemical shift of the ¹⁹F nucleus is extremely sensitive to its immediate surroundings, including van der Waals interactions and local electrostatic fields. nih.gov Consequently, events such as ligand binding, protein-protein interactions, or conformational transitions associated with function induce changes in the ¹⁹F NMR spectrum, providing detailed insights into these processes at a molecular level. acs.orgresearchgate.net

¹⁹F NMR is particularly useful for studying large protein complexes that are challenging to analyze by other NMR methods. acs.org The simplicity of the 1D ¹⁹F NMR spectra, which often contain a single resonance for each labeled site, allows for clear observation of molecular events. ed.ac.uk For example, changes in the chemical shift or line width of a 3-fluorotyrosine residue can report on binding events, while NMR relaxation experiments can provide detailed information on the dynamics of the protein backbone and side chains over a wide range of timescales. acs.orgbenthamscience.com This approach has been successfully used to map conformational changes, characterize the kinetics of these changes, and study protein folding and stability. nih.govnih.govucla.edu

| Property of ¹⁹F Nucleus | Advantage in Protein NMR | Information Obtained | Example Application |

|---|---|---|---|

| High Sensitivity (83% of ¹H) | Strong signal allows for studies at low protein concentrations. ucla.edu | Detection of subtle molecular interactions. | Quantifying weak binding affinity of small molecule fragments. nih.gov |

| Large Chemical Shift Range (>300 ppm) | High sensitivity to changes in the local environment. ucla.edued.ac.uk | Conformational states, ligand binding, changes in solvent exposure. nih.govacs.org | Monitoring protein conformational changes upon substrate binding. researchgate.netnih.gov |

| No Natural Background Signal | Spectra are free from interference from other atoms in the biological matrix. nih.goved.ac.uk | Unambiguous observation of the labeled protein. | In-cell NMR studies to observe protein structure and dynamics within a living cell. acs.orgresearchgate.net |

| Spin ½ Nucleus | Sharp resonance lines and amenability to various NMR experiments. ucla.eduresearchgate.net | Detailed structural and dynamic parameters (e.g., relaxation, NOEs). acs.org | Characterizing the rates of aromatic ring flips to understand protein "breathing" motions. biorxiv.org |

Site-Specific ¹⁹F NMR Resonance Assignment and Protein Characterization

A critical step in leveraging ¹⁹F NMR for protein studies is the unambiguous assignment of each resonance in the spectrum to a specific fluorinated residue within the protein's sequence. nih.gov This allows researchers to link observed spectral changes to specific regions of the protein, thereby mapping functional sites or areas undergoing conformational changes. nih.gov

Once resonances are assigned, the fluorinated protein can be characterized under various conditions. Titrating a ligand and monitoring the chemical shift perturbations of specific 3-fluorotyrosine residues can precisely identify the binding site and determine the dissociation constant (Kd) of the interaction. nih.gov Similarly, changes in temperature or denaturant concentration can be used to study the folding and stability of distinct protein regions by observing the behavior of site-specific ¹⁹F probes. ucla.edu

Positron Emission Tomography (PET) Imaging Agents

The development of radiolabeled amino acids has revolutionized molecular imaging with PET, providing a non-invasive window into the metabolic processes of the human body. nih.govnih.gov By replacing the stable ¹⁹F atom with its radioactive isotope, ¹⁸F (t½ ≈ 110 min), tyrosine analogues are transformed into powerful tracers for imaging amino acid metabolism, a process often dysregulated in diseases like cancer. acs.orgnih.gov

Development of ¹⁸F-Radiolabeled Tyrosine Analogues for Metabolic Tracing

Several ¹⁸F-labeled tyrosine analogues have been developed to serve as tracers for PET imaging. nih.gov These tracers are designed to mimic natural tyrosine, allowing them to be recognized and transported into cells by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in malignant tumors. mdpi.com Unlike the widely used PET tracer [¹⁸F]FDG, which traces glucose metabolism, radiolabeled amino acids provide a more specific measure of processes like protein synthesis and amino acid uptake, which can offer higher diagnostic accuracy for certain cancers. nih.goviu.edu

Prominent examples of these tracers include:

L-[2-¹⁸F]fluorotyrosine ([¹⁸F]2-FTyr): One of the earlier analogues developed, it was evaluated as a tracer for cerebral protein synthesis. nih.govosti.gov Studies showed that it is incorporated into proteins, making it a potential marker for protein synthesis rates. nih.gov

O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET): This is one of the most clinically investigated tyrosine analogues, particularly in neuro-oncology. iu.eduwikipedia.org It shows high uptake in brain tumors with low accumulation in healthy brain tissue, providing excellent image contrast. oup.comacs.org

6-[¹⁸F]Fluoro-L-m-tyrosine ([¹⁸F]6-FMT): This tracer was developed as an analogue of L-DOPA to image dopaminergic function in the central nervous system. nih.gov

L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT): The addition of an alpha-methyl group enhances its selectivity for the LAT1 transporter and blocks its incorporation into proteins, making its uptake signal a more direct reflection of amino acid transport activity. mdpi.com

The synthesis of these tracers involves complex, multi-step radiochemical processes, often requiring automated modules to handle the short-lived ¹⁸F isotope safely and efficiently. acs.orgiu.edu

Application in Neuroimaging and Tracing Tyrosine Metabolism In Vivo

¹⁸F-labeled tyrosine analogues have found significant application in neuroimaging, especially in the diagnosis and management of brain tumors. researchgate.net Standard imaging techniques like MRI can struggle to differentiate tumor tissue from treatment-related changes such as inflammation or necrosis. nih.gov Amino acid PET with tracers like [¹⁸F]FET can overcome this limitation by imaging the metabolic activity of the tissue. oup.comnih.gov Increased uptake of the tracer is a strong indicator of viable tumor cells, allowing for more accurate tumor delineation for biopsy or radiation therapy planning, assessment of treatment response, and detection of tumor recurrence. oup.comresearchgate.net

Beyond oncology, specific fluorotyrosine derivatives are used to trace distinct metabolic pathways in the brain. For instance, 6-[¹⁸F]FMT was developed to assess the integrity of the dopaminergic system, which is compromised in neurodegenerative disorders like Parkinson's disease. nih.gov Like L-DOPA, it can be converted by the enzyme aromatic L-amino acid decarboxylase (AAAD) to a dopamine (B1211576) analogue. nih.gov PET imaging with this tracer allows for the in vivo visualization and quantification of dopamine synthesis capacity in the brain. nih.govnih.gov Comparative studies in non-human primates have shown that [¹⁸F]6-FMT can provide superior image contrast and higher uptake rates in dopamine-rich regions compared to the traditional tracer [¹⁸F]FDOPA. nih.govnih.gov

| Tracer | Primary Application | Mechanism / Target | Key Research Finding |

|---|---|---|---|

| L-[2-¹⁸F]fluorotyrosine | Cerebral Protein Synthesis | Incorporation into proteins. nih.govosti.gov | The protein-bound fraction of tissue activity increased to 89% after 120 minutes in murine cerebrum. nih.gov |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Brain Tumor Imaging | Transport via amino acid transporters (e.g., LAT1). wikipedia.org | Combined use with MRI significantly improves the identification of cellular glioma tissue for diagnosis and biopsy targeting. oup.com |

| 6-[¹⁸F]Fluoro-L-m-tyrosine ([¹⁸F]6-FMT) | Dopaminergic System Imaging | Substrate for aromatic L-amino acid decarboxylase (AAAD). nih.gov | Demonstrated a twofold higher uptake rate constant (Ki) in the striatum of rhesus monkeys compared to [¹⁸F]FDOPA (0.0187 vs. 0.0089 min⁻¹). nih.gov |

| L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) | Peripheral Tumor Imaging | High selectivity for LAT1 transporter. mdpi.com | Shows high specificity in distinguishing malignancies from inflammatory lesions, with superior diagnostic accuracy over [¹⁸F]FDG in detecting malignant lymph nodes in oral cancer. mdpi.com |

Mechanistic and Biochemical Pathway Investigations Utilizing Fmoc 3 Fluoro Dl Tyrosine Derivatives

Studying Tyrosine Metabolism and Biosynthetic Pathways

Fluorinated tyrosine analogs have become instrumental in elucidating the intricacies of tyrosine metabolism and in the strategic engineering of amino acid production pathways.

The in vivo biosynthesis of tyrosine analogs and their subsequent incorporation into proteins allows researchers to trace metabolic pathways. rsc.org By introducing fluorinated phenols into a cellular system, the tyrosine phenol (B47542) lyase machinery can synthesize the corresponding fluorinated tyrosine analogs. rsc.org These analogs are then incorporated into proteins, providing a handle for detection and analysis. Radio-labeled fluorinated tyrosine analogs, such as [¹⁸F]FET, are utilized in Positron Emission Tomography (PET) to image metabolic activity in vivo, particularly in tumors. nih.goviu.edu This non-invasive technique provides high-contrast images, as the fluorinated analogs are often less metabolized than their natural counterparts, reducing the interference from radiometabolites. nih.gov Different fluorinated tyrosine derivatives have been synthesized and evaluated for their potential as PET imaging agents, with cellular uptake studies helping to identify the most promising candidates for tracing metabolic processes. nih.gov

In the field of metabolic engineering, fluorinated tyrosine analogs play a crucial role in the development of microbial strains for the overproduction of L-tyrosine. The toxic analog 3-fluoro-DL-tyrosine has been used as a selection agent to isolate feedback-inhibition-resistant variants of key enzymes in the tyrosine biosynthesis pathway. nih.gov For instance, error-prone PCR has been employed to generate mutant libraries of the enzyme chorismate mutase-prephenate dehydratase (CM-TyrAp), and variants capable of growing in the presence of 3-fluoro-DL-tyrosine are selected. nih.gov These selected variants often exhibit reduced feedback inhibition by L-tyrosine, leading to increased production of this important amino acid. This strategy is a key component in the metabolic engineering of strains like Escherichia coli for enhanced L-tyrosine production. nih.gov

| Application | Fluorinated Tyrosine Analog | Key Finding | Reference |

| In Vivo Metabolism Tracing | [¹⁸F]FET and other radio-labeled analogs | Enable non-invasive PET imaging of metabolic activity, with reduced interference from radiometabolites. | nih.goviu.edu |

| Metabolic Engineering | 3-fluoro-DL-tyrosine | Used as a selection agent to isolate feedback-inhibition-resistant enzyme variants for increased L-tyrosine production. | nih.gov |

Analysis of Enzyme-Substrate Interactions

The unique properties of fluorinated tyrosine analogs make them excellent probes for studying the interactions between enzymes and their substrates, particularly for protein tyrosine phosphatases and tyrosinases.

Fluorinated tyrosine analogs have been effectively used to profile the substrate specificity of protein tyrosine phosphatases (PTPs). nih.gov Peptides containing 3,5-difluorotyrosine (B1604624) (F2Y) have been shown to exhibit similar kinetic properties towards PTPs as their corresponding tyrosine-containing counterparts. nih.gov This makes F2Y a valuable surrogate for tyrosine in combinatorial peptide libraries designed to screen for optimal PTP substrates. nih.gov The use of these analogs allows for the identification of preferred substrate sequences without the complication of the enzymatic browning reaction catalyzed by tyrosinase, which is often used in screening assays. nih.gov The substitution of tyrosine with F2Y results in minimal changes to the kinetic constants (kcat and KM) for PTP1B, indicating that it is a good functional mimic of tyrosine in terms of binding to the PTP active site. nih.gov

| Peptide Substrate | Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Ac-D-A-D-E-pY-L-NH2 | PTP1B | 13.0 ± 0.9 | 11.0 ± 1.5 | 1.2 x 10⁶ | nih.gov |

| Ac-D-A-D-E-pF2Y-L-NH2 | PTP1B | 11.0 ± 0.7 | 13.0 ± 1.6 | 8.5 x 10⁵ | nih.gov |

A significant advantage of using fluorinated tyrosine analogs in biochemical assays is their resistance to the action of tyrosinase. nih.gov Tyrosinase is an enzyme that oxidizes tyrosine to an ortho-quinone, a reaction often used for the detection and quantification of tyrosine-containing peptides. nih.gov However, this reaction can interfere with certain assays, particularly those aimed at identifying PTP substrates. Peptides containing fluorinated tyrosine residues, such as 3,5-difluorotyrosine, are resistant to oxidation by tyrosinase. nih.gov This property allows for the development of cleaner and more specific screening methods for PTPs, as it prevents false positives that could arise from the unreacted substrates in a peptide library. nih.gov

Research on Neurotransmitter Pathways and Receptor Interactions

Fluorinated tyrosine analogs have proven to be valuable tools in the study of neurotransmitter pathways, particularly the dopaminergic system. nih.gov Radio-labeled versions of these analogs are used in PET imaging to visualize and quantify dopamine (B1211576) nerve terminals in the brain. nih.gov For example, 6-[¹⁸F]fluoro-L-m-tyrosine (6-FMT) has been shown to be a superior PET tracer compared to the commonly used 6-[¹⁸F]fluoro-L-DOPA (6-FD) for assessing dopamine metabolism in the living brain. nih.gov

Studies in rhesus monkeys have demonstrated that 6-FMT provides better image contrast and has a higher uptake rate constant in the brain compared to other fluorinated m-tyrosine analogs and 6-FD. nih.gov This suggests that 6-FMT is a more sensitive and accurate tool for studying the integrity of the dopaminergic system, which is crucial for research into neurodegenerative diseases like Parkinson's disease. nih.gov The development of such imaging agents allows for the non-invasive investigation of neurotransmitter synthesis, storage, and release in both healthy and diseased states. Tyrosine itself is a precursor to the catecholaminergic neurotransmitters dopamine and norepinephrine, and its administration has been shown to reduce the effects of environmental stress in humans. nih.gov The use of fluorinated analogs provides a more detailed window into the dynamics of these critical pathways.

| Tracer | Mean Uptake Rate Constant (min⁻¹) | Imaging Quality | Reference |

| 6-[¹⁸F]FMT | 0.019 | Best image contrast | nih.gov |

| 6-[¹⁸F]FD | ~0.0095 | Lower contrast than 6-FMT | nih.gov |

| 2-[¹⁸F]FMT | ~0.0095 | Lower contrast than 6-FMT | nih.gov |

| 6-[¹⁸F]F-FMMT | ~0.0095 | Lower contrast than 6-FMT | nih.gov |

Advanced Research Directions and Future Perspectives in Fmoc 3 Fluoro Dl Tyrosine Studies

Development of Novel Fluorinated Amino Acid Building Blocks

The synthesis of novel fluorinated amino acid building blocks, inspired by compounds like Fmoc-3-fluoro-DL-tyrosine, is a burgeoning field of research. ed.ac.uk Scientists are exploring new synthetic methodologies to create a wider array of fluorinated amino acids with diverse properties. researchgate.nettandfonline.com These efforts include the development of chemoenzymatic methods and the use of novel fluorinating reagents to achieve site-specific fluorination with high efficiency and stereoselectivity. researchgate.net The goal is to produce a toolkit of fluorinated amino acids that can be used to systematically probe and engineer protein and peptide functions. nih.gov This includes creating building blocks that can enhance metabolic stability, modulate binding affinities, and introduce unique spectroscopic probes for advanced imaging and functional studies. pr.commdpi.com

| Fluorinated Building Block | Synthetic Approach | Potential Application |

| Fluorinated Tryptophan Analogs | Directed evolution of tryptophan synthase β-subunit (TrpB) | Probing protein structure and dynamics via 19F NMR. nih.gov |

| Fluoroprolines | Chemical synthesis | Enhancing protein stability and controlling peptide conformation. beilstein-journals.org |

| β-Fluoropiperidines | Asymmetric PdII-catalyzed aminofluorination | Access to enantiomerically enriched building blocks for drug discovery. tandfonline.com |

| Fluorinated Phenylalanine Variants | In-cell enzymatic synthesis and metabolic labeling | Studying protein-protein interactions and dynamics. nih.govfu-berlin.de |

Integration into Complex Biomolecular Systems and Assemblies

A significant future direction lies in the integration of this compound and other novel fluorinated amino acids into increasingly complex biological systems. This extends beyond simple peptides to large protein assemblies, engineered tissues, and smart biomaterials. By incorporating these building blocks using techniques like solid-phase peptide synthesis or non-canonical amino acid incorporation, researchers can create proteins with enhanced stability and novel functionalities. nih.gov For instance, fluorination can be used to control the self-assembly of peptides into higher-order structures like fibrils or nanoparticles, which have applications in drug delivery and regenerative medicine. nih.gov The ability of fluorine to influence intermolecular interactions is key to designing these sophisticated biomolecular systems with programmed behaviors. nih.gov

Expanding the Scope of Biosynthetic Pathways for Fluorinated Protein Production

The in vivo incorporation of fluorinated amino acids into proteins represents a powerful and scalable approach for producing modified biomolecules. nih.gov A major area of future research is the expansion of biosynthetic pathways to enable the efficient and site-specific incorporation of a wider variety of fluorinated amino acids in living cells. nih.gov This involves engineering aminoacyl-tRNA synthetases and ribosomes to accept these unnatural building blocks. researchgate.net Researchers are also developing in-cell methods for the enzymatic synthesis of fluorinated amino acids from simple, inexpensive precursors, which can then be directly incorporated into a target protein within a single bacterial culture. nih.gov Another approach involves the genetic encoding of "photochemically disguised" fluorotyrosines, which prevents their recognition by the native cellular machinery until they are activated, allowing for precise control over their incorporation. nih.gov These advancements will make the production of fluorinated proteins more accessible and cost-effective, paving the way for their use in a broad range of biotechnological and therapeutic applications. nih.govfrontiersin.org

Q & A

Q. What are the key considerations for synthesizing Fmoc-3-fluoro-DL-tyrosine with high enantiomeric purity?

Synthesis of this compound requires precise control of fluorination at the 3-position of the tyrosine aromatic ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to protect the amino group during solid-phase peptide synthesis (SPPS). To ensure enantiomeric purity:

- Use chiral auxiliaries or catalysts during fluorination to minimize racemization.

- Monitor reaction progress via reverse-phase HPLC with UV detection (210–254 nm) to separate DL enantiomers .

- Validate purity using mass spectrometry (ESI-MS) and NMR, which detects fluorine-specific chemical shifts (~δ -110 to -120 ppm for aromatic fluorination) .

Q. How can researchers optimize the solubility of this compound in SPPS-compatible solvents?

Fmoc-protected amino acids often exhibit limited solubility in polar aprotic solvents like DMF or NMP. To enhance solubility:

- Pre-dissolve the compound in a minimal volume of DMSO before adding to the resin.

- Use sonication or heating (≤40°C) to prevent decomposition of the Fmoc group.

- Adjust solvent mixtures with 0.1% TFA in DCM to protonate the amino acid carboxylate group, improving solubility .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected ~423.4 g/mol for CHFNO) and isotopic patterns.

- Multinuclear NMR: NMR identifies aromatic protons (δ 6.7–7.1 ppm for fluorinated phenyl), while NMR resolves Fmoc carbonyl signals (δ 155–160 ppm) .

- FT-IR Spectroscopy: Detect Fmoc C=O stretching (~1700 cm) and fluorine-phenyl vibrations (~1200 cm) .

Advanced Research Questions

Q. How does the 3-fluoro substitution on tyrosine impact peptide stability and bioactivity in structural studies?

The 3-fluoro group introduces steric and electronic effects:

- Steric Effects: May disrupt peptide backbone flexibility, altering secondary structures (e.g., α-helices or β-sheets). Use circular dichroism (CD) spectroscopy to monitor conformational changes .

- Electronic Effects: Fluorine’s electronegativity stabilizes aromatic interactions in receptor binding. Compare binding affinities of fluorinated vs. non-fluorinated peptides via surface plasmon resonance (SPR) .

- Metabolic Stability: Fluorination reduces susceptibility to enzymatic degradation (e.g., tyrosine phosphatases), as shown in in vitro assays with liver microsomes .

Q. What strategies resolve contradictions in reported 19F^{19}\text{F}19F NMR chemical shifts for fluorinated tyrosine derivatives?

Discrepancies in NMR data often arise from solvent polarity, pH, or paramagnetic impurities. To standardize results:

- Use an internal reference (e.g., trifluoroacetic acid, δ -76.5 ppm) and deuterated solvents (DO or CDCl).

- Control pH (e.g., phosphate buffer at pH 7.4) to minimize protonation effects on fluorine shielding .

- Report solvent, temperature, and instrument frequency (e.g., 470 MHz for ) to enable cross-study comparisons .

Q. How can researchers address low coupling efficiency of this compound during automated SPPS?

Fluorinated residues may exhibit reduced reactivity due to steric hindrance. Mitigation approaches include:

- Extended Coupling Times: Increase from 30 min to 2 hours using HBTU/HOBt activation.

- Double Coupling: Repeat the coupling step with fresh reagents to ensure >95% efficiency (monitor via Kaiser test).

- Microwave-Assisted SPPS: Apply controlled microwave irradiation (50°C, 20 W) to enhance reaction kinetics without Fmoc deprotection .

Q. What are the implications of racemization during this compound incorporation, and how is it quantified?

Racemization compromises peptide stereochemistry, leading to off-target effects. Quantification methods:

- Marfey’s Reagent Analysis: Derivatize hydrolyzed peptides with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyze via HPLC to separate D/L enantiomers.

- Chiral GC-MS: Resolve enantiomers using β-cyclodextrin columns and track racemization rates under varying SPPS conditions (e.g., temperature, base strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.